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Compound of Interest

Compound Name: DMX-129

cat. No.: B15618236

In the landscape of targeted therapies, two innovative molecules, Ontunisertib (AGMB-129)
and EBC-129, are currently under investigation for their potential in treating distinct and
challenging diseases. This guide provides a detailed comparative analysis of these two agents
against known inhibitors in their respective classes, offering researchers, scientists, and drug
development professionals a comprehensive overview of their performance based on available

experimental data.

Part 1: Ontunisertib (AGMB-129) - A Novel ALK5
Inhibitor for Fibrostenosing Crohn's Disease

Ontunisertib (AGMB-129) is an orally administered, gastrointestinal-restricted small molecule
inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth
Factor- Receptor 1 (TGF-BRI).[1][2][3][4][5][6] By targeting ALK5, Ontunisertib aims to
mitigate the pro-fibrotic effects of the TGF-3 signaling pathway, a major driver of fibrosis in
conditions like Fibrostenosing Crohn's Disease (FSCD).[1][2][4] Its GI-restricted mechanism of
action is designed to minimize systemic exposure and improve the safety profile compared to
other systemic ALKS inhibitors.[1][2][4]

Performance Benchmarking of ALKS5 Inhibitors

The following table summarizes the in vitro potency of Ontunisertib's class of inhibitors against
the ALK5S kinase.
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Experimental Protocols

ALKS5 Kinase Inhibition Assay (General Protocol):
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A common method to determine the half-maximal inhibitory concentration (IC50) for ALK5
inhibitors involves a cell-free kinase assay.

e Reagents: Recombinant human ALKS protein, ATP, a suitable substrate (e.g., a generic
kinase substrate like myelin basic protein or a specific peptide), test inhibitor, and a detection
reagent (e.g., ADP-Glo™ Kinase Assay).

e Procedure:

[e]

The test inhibitor is serially diluted and incubated with the ALK5 enzyme.

o The kinase reaction is initiated by adding ATP and the substrate.

o The reaction is allowed to proceed for a defined period at a controlled temperature.

o The amount of ADP produced, which is proportional to kinase activity, is measured using a
detection reagent and a luminometer.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
curve.

Cell-Based ALK5 Autophosphorylation Assay:

This assay measures the inhibitor's ability to block the autophosphorylation of the ALK5
receptor in a cellular context.

e Cell Line: A suitable cell line expressing ALK5, such as NIH3T3 cells.

e Procedure:

o Cells are treated with varying concentrations of the ALKS5 inhibitor.

o The cells are then stimulated with TGF-[31 to induce ALK5 phosphorylation.

o Cell lysates are collected, and the levels of phosphorylated ALK5 are determined by
Western blotting or ELISA using an antibody specific for the phosphorylated form of the
receptor.
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o IC50 values are determined by quantifying the reduction in phosphorylated ALKS5 signal at
different inhibitor concentrations.[9]

Visualizing the TGF-B/ALKS5 Signaling Pathway and
Inhibition
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Caption: TGF-p signaling pathway and the mechanism of action of ALK5 inhibitors.
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Part 2: EBC-129 - A First-in-Class ADC Targeting
CEACAMS5 and CEACAMG6

EBC-129 is an antibody-drug conjugate (ADC) that represents a novel approach to cancer
therapy.[10][11] It is designed to selectively target a specific glycosylation site present on both
Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAMS5) and 6 (CEACAMG6),
proteins that are over-expressed on the surface of various solid tumors, including pancreatic
cancer.[10][12] EBC-129 consists of a humanized monoclonal antibody linked to the cytotoxic
agent monomethyl auristatin E (MMAE).[11][13]

Performance Benchmarking in Pancreatic Ductal
Adenocarcinoma (PDAC)

The following table summarizes the clinical performance of EBC-129 in a Phase 1 trial involving
heavily pretreated patients with metastatic Pancreatic Ductal Adenocarcinoma (mPDAC).[13]
[14][15][16]

EBC-129 (1.8 EBC-129 (2.2

Performance Metric EBC-129 (Overall)
mgl/kg) mgl/kg)
Objective Response
25% 20% 20%[13][14][16]
Rate (ORR)
Disease Control Rate
87.5% 63.6% 71.4%[13][14][15][16]
(DCR)
Median Progression- 12.9 weeks[13][14]
) 19.1 weeks 12.1 weeks
Free Survival (PFS) [16]

Note: Data is from a Phase 1 trial and should be interpreted as preliminary.

Experimental Protocols

Phase 1 Clinical Trial Protocol (General Overview):

The clinical performance data for EBC-129 was generated from a Phase 1, multi-center, open-
label, dose-escalation and dose-expansion study.
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» Patient Population: Adult patients with metastatic or unresectable solid tumors for which
standard therapies were not available or had failed. Patients were required to have tumors
expressing CEACAM5/6 as confirmed by immunohistochemistry (IHC).[13][16]

o Treatment: EBC-129 was administered intravenously every 3 weeks.[15]
o Objectives:

o Primary: To assess the safety and tolerability of EBC-129 and determine the maximum
tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

o Secondary: To evaluate the pharmacokinetic profile of EBC-129 and its preliminary anti-
tumor activity.

¢ Assessments:

o Safety: Monitored through adverse event reporting, physical examinations, vital signs, and
laboratory tests.

o Efficacy: Tumor responses were assessed according to Response Evaluation Criteria in
Solid Tumors (RECIST) v1.1.

Immunohistochemistry (IHC) for CEACAM5/6 Expression:
This protocol is essential for patient selection in clinical trials for CEACAM-targeted therapies.
e Sample: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
e Procedure:
o Tissue sections are deparaffinized and rehydrated.
o Antigen retrieval is performed to unmask the target epitopes.

o The sections are incubated with a primary antibody specific for the glycosylated form of
CEACAM5/6.
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o A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied,
followed by a chromogenic substrate to produce a colored signal.

o The slides are counterstained and examined by a pathologist to determine the percentage
of tumor cells staining positive and the intensity of the staining.

Visualizing the Mechanism of Action of EBC-129
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Caption: Mechanism of action of the antibody-drug conjugate EBC-129.

Comparative Landscape of CEACAM-Targeted Therapies
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While EBC-129 is a first-in-class ADC targeting a specific glycosylated form of both CEACAM5
and CEACAMBG6, other therapies have been developed to target these proteins, primarily
focusing on CEACAMS.

Development

Therapy Target Mechanism
Phase
Glycosylated
EBC-129 CEACAMS & ADC (MMAE payload) Phase 1[11]
CEACAM6
Tusamitamab
) CEACAMS5 ADC (DM4 payload) Phase 3
Ravtansine
Labetuzumab
) CEACAMS5 ADC (SN-38 payload) Phase 2
Govitecan
MK-3475A o
i Combination
(Pembrolizumab + PD-1 and CEACAMS Phase 2
Immunotherapy
Labetuzumab)
Anti-CEACAMS5/CD3 o
CEACAMS and CD3 T-cell Engager Preclinical/Phase 1

Bispecific Antibodies

This diverse pipeline highlights the significance of CEACAM proteins as therapeutic targets in
oncology. The unique targeting of a glycosylated epitope on both CEACAM5 and CEACAMG6 by
EBC-129 may offer a differentiated clinical profile.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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